molecular formula C14H18O4 B1405186 Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester CAS No. 756485-01-5

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester

Cat. No.: B1405186
CAS No.: 756485-01-5
M. Wt: 250.29 g/mol
InChI Key: NBADXOAIJOMVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester typically involves the esterification of butanoic acid with 4-(3-acetylphenoxy)butanol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the ester is formed by heating the reactants under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid and 4-(3-acetylphenoxy)butanol, which can then interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-(3-acetylphenoxy)-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

ethyl 4-(3-acetylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)8-5-9-18-13-7-4-6-12(10-13)11(2)15/h4,6-7,10H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBADXOAIJOMVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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